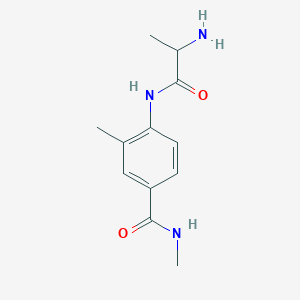

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide, also known as ADMA, is a naturally occurring molecule found in the human body. It is produced during the breakdown of proteins containing arginine, an amino acid. ADMA has been found to play a crucial role in regulating the levels of nitric oxide (NO) in the body. NO is a potent vasodilator that plays a key role in the regulation of blood pressure, immune response, and neurotransmission. ADMA has been implicated in various physiological and pathological conditions, including cardiovascular disease, diabetes, and kidney disease.

作用機序

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide exerts its effects by inhibiting the activity of nitric oxide synthase (NOS), the enzyme responsible for the production of NO. 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide competes with arginine, the substrate of NOS, for binding to the enzyme's active site, thereby reducing the production of NO. The inhibition of NOS by 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide is reversible, and the levels of NO can be restored by administering exogenous arginine.

Biochemical and Physiological Effects:

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to have a number of biochemical and physiological effects. In addition to its role in regulating NO levels, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to modulate the activity of various enzymes and receptors. For example, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), the enzyme responsible for the breakdown of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide. This leads to a further increase in 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide levels, creating a positive feedback loop. 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has also been found to activate the renin-angiotensin system (RAS), a hormonal system that regulates blood pressure and fluid balance. Activation of the RAS by 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide can lead to vasoconstriction and increased blood pressure.

実験室実験の利点と制限

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide is a useful tool for studying the role of NO in various physiological and pathological conditions. Its ability to inhibit NOS allows researchers to manipulate NO levels in vitro and in vivo. However, the use of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide in experiments has some limitations. 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide is a naturally occurring molecule, and its levels in the body can vary depending on various factors, such as diet and exercise. This makes it difficult to establish a baseline for 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide levels in experiments. In addition, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide can have off-target effects, such as inhibiting the activity of other enzymes and receptors.

将来の方向性

There are many future directions for the study of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide. One area of research is the development of drugs that target 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide and its downstream effects. For example, inhibitors of DDAH, the enzyme responsible for the breakdown of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide, could be developed to reduce 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide levels in the body. Another area of research is the development of biomarkers for 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide levels. Biomarkers could be used to identify individuals at risk of developing cardiovascular disease, diabetes, and kidney disease. Finally, the role of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide in other physiological and pathological conditions, such as cancer and neurodegenerative diseases, could be investigated.

合成法

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide can be synthesized in the laboratory by the reaction of N,N-dimethylformamide (DMF) with N,N-dimethylarginine (DMA) in the presence of acetic anhydride. The reaction proceeds via the formation of an intermediate, N,N-dimethylguanidine (DMG), which is then acetylated to form 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide. The purity of the synthesized 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

科学的研究の応用

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been extensively studied in the context of cardiovascular disease, diabetes, and kidney disease. In cardiovascular disease, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to inhibit the production of NO, leading to endothelial dysfunction and impaired vasodilation. Elevated levels of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide have been associated with increased risk of hypertension, atherosclerosis, and myocardial infarction. In diabetes, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to contribute to the development of diabetic nephropathy by impairing NO-mediated vasodilation and promoting oxidative stress. In kidney disease, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to accumulate in the blood and contribute to the development of renal dysfunction.

特性

IUPAC Name |

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-7-6-9(12(17)14-3)4-5-10(7)15-11(16)8(2)13/h4-6,8H,13H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJGMIFRRKIXSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC)NC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)

![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)

![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)

![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)

![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)

![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)